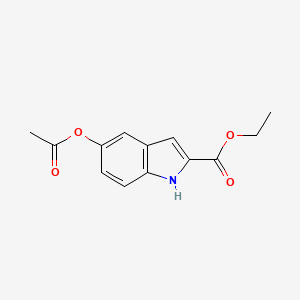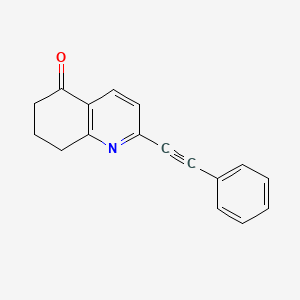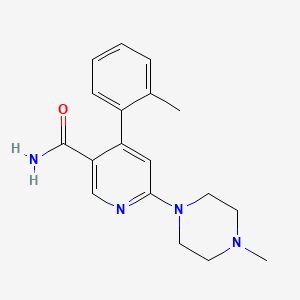![molecular formula C9H18N2 B1589632 3-[Méthyl(pentyl)amino]propanenitrile CAS No. 919491-64-8](/img/structure/B1589632.png)
3-[Méthyl(pentyl)amino]propanenitrile
Vue d'ensemble
Description
“3-[Methyl(pentyl)amino]propanenitrile” is an organic compound with the molecular formula C9H18N2 . It has a molecular weight of 154.26 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “3-[Methyl(pentyl)amino]propanenitrile” is 1S/C9H18N2/c1-3-4-5-8-11(2)9-6-7-10/h3-6,8-9H2,1-2H3 . This code provides a specific description of the molecule’s structure and can be used to generate a 3D model.Physical and Chemical Properties Analysis
“3-[Methyl(pentyl)amino]propanenitrile” is a liquid at room temperature . It has a molecular weight of 154.26 . More specific physical and chemical properties like boiling point, melting point, and solubility were not available in the sources I found.Applications De Recherche Scientifique
Recherche en biochimie
Les chercheurs peuvent explorer l’interaction de ce composé avec les systèmes biologiques, tels que ses effets inhibiteurs ou d’activation potentiels sur les enzymes ou d’autres protéines. Cela peut mener à des éclaircissements sur les processus biochimiques à l’intérieur des cellules et au développement de nouveaux outils biochimiques.
Chacune de ces applications tire parti des propriétés chimiques uniques du 3-[Méthyl(pentyl)amino]propanenitrile, ce qui en fait un composé précieux dans divers domaines de la recherche scientifique .
Safety and Hazards
This compound is associated with several hazard statements including H301, H315, H317, H318, H335 . These codes indicate that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation . Precautionary measures should be taken while handling this compound .
Propriétés
IUPAC Name |
3-[methyl(pentyl)amino]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-3-4-5-8-11(2)9-6-7-10/h3-6,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYOUTNXDJQKJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(C)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443937 | |
| Record name | Propanenitrile, 3-(methylpentylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919491-64-8 | |
| Record name | Propanenitrile, 3-(methylpentylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II)](/img/structure/B1589558.png)







